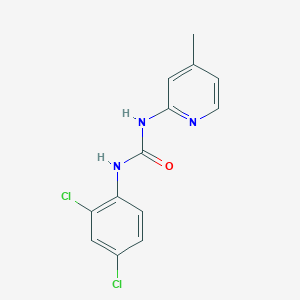
N-(2,4-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and has been found to be effective in controlling a wide range of weeds in various crops. Diuron has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
Diuron works by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in the chloroplasts, which leads to a reduction in the production of ATP and NADPH. This, in turn, leads to a reduction in the production of glucose and other essential carbohydrates, which are required for the growth and survival of the plant.
Biochemical and Physiological Effects:
Diuron has been found to have various biochemical and physiological effects on plants. It inhibits the activity of the photosynthetic electron transport chain, which leads to a reduction in the production of ATP and NADPH. It also affects the synthesis of chlorophyll and other pigments, which are responsible for the green color of the leaves. Diuron has been found to cause damage to the cell membrane, which leads to leakage of cellular contents and eventually cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron has various advantages and limitations for lab experiments. It is a widely used herbicide, which makes it easily available for research purposes. It is also relatively inexpensive compared to other herbicides. However, it has some limitations, such as its toxicity to humans and animals, which makes it unsuitable for some experiments. It is also known to have a long persistence in the soil, which can affect the results of some experiments.
Zukünftige Richtungen
There are several future directions for the research on Diuron. One area of research could focus on the development of new formulations of Diuron that are less toxic to humans and animals. Another area of research could focus on the use of Diuron in combination with other herbicides to increase its effectiveness. There is also a need for research on the environmental impact of Diuron and its persistence in the soil. Finally, research could focus on the development of new herbicides that are more effective and less toxic than Diuron.
Conclusion:
In conclusion, Diuron is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It has been found to be effective in controlling the growth of various weeds in different crops and non-crop areas. However, it has some limitations, such as its toxicity to humans and animals, which makes it unsuitable for some experiments. There is a need for further research on Diuron to develop new formulations that are less toxic and more effective.
Synthesemethoden
Diuron is synthesized by the reaction of 2,4-dichlorophenyl isocyanate with 4-methyl-2-pyridinylamine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified by various techniques such as recrystallization, distillation, and chromatography.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its scientific research application. It has been found to be effective in controlling the growth of various weeds in different crops such as cotton, soybean, corn, and sugarcane. It has also been used in non-crop areas such as roadsides, railways, and industrial sites. Diuron has been found to be effective in controlling both annual and perennial weeds.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-4-5-16-12(6-8)18-13(19)17-11-3-2-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORQWEDFGUZFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

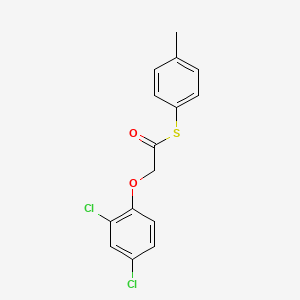
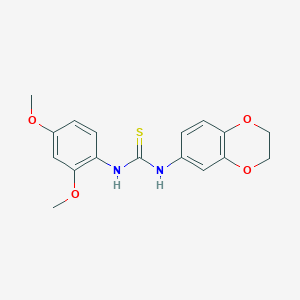

![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)
![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)

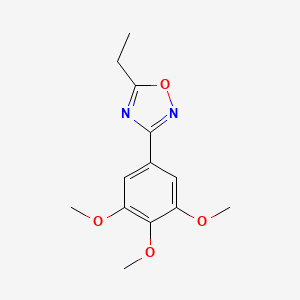
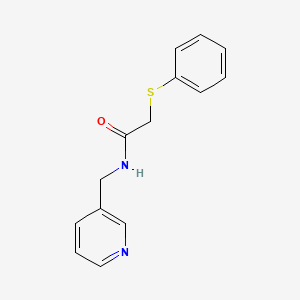
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)